molecular formula C3HBr3O2 B1628225 2,3,3-Tribromopropenoic acid CAS No. 71815-46-8

2,3,3-Tribromopropenoic acid

Cat. No. B1628225
CAS RN: 71815-46-8
M. Wt: 308.75 g/mol
InChI Key: UKFXMSBXHCEXIK-UHFFFAOYSA-N
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Description

2,3,3-Tribromopropenoic acid is a 2,3,3-Tribromo product based on propenoic acid . It is a polar aromatic brominated disinfection byproduct during chlorination in water and shows cytotoxic potency in mammalian cell chronic cytotoxicity experiments .


Molecular Structure Analysis

The molecular weight of 2,3,3-Tribromopropenoic acid is 308.75 . Its molecular formula is C3HBr3O2 . The exact mass is 305.752663 . The SMILES representation is O=C(O)/C(Br)=C(Br)/Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3-Tribromopropenoic acid include a molecular weight of 308.75, a molecular formula of C3HBr3O2, and an exact mass of 305.752663 . It has 8 heavy atoms , 1 rotatable bond , a topological polar surface area of 37.30 , and a molar refractivity of 41.44 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study focused on the synthesis of 3,3,3-Tribromo-1-nitropropene, a compound closely related to 2,3,3-Tribromopropenoic acid, and its precursors. This research detailed the characterization of these compounds using various spectroscopy methods and X-ray diffraction, highlighting their structural properties (Anisimova et al., 2014).

Applications in Drug Discovery and Chemistry

  • Click Chemistry in Drug Discovery : The relevance of click chemistry, involving reactions such as 1,2,3-triazole formation from azides and terminal acetylenes, in drug discovery is significant. This methodology, which may involve brominated compounds like 2,3,3-Tribromopropenoic acid, is known for its reliability and bio-compatibility, crucial for drug development (Kolb & Sharpless, 2003).
  • Synthesis of Triarylacrylic Acid Esters : Research on the production of 2,3,3-triarylacrylic acid esters, which are similar to 2,3,3-Tribromopropenoic acid, involves Suzuki–Miyaura coupling reactions. This study showcases the potential for creating complex organic compounds with specific functionalities (Cardinal & Voyer, 2016).
  • Advances in Synthesis of Triazoles : The synthesis of 1,2,3-triazole derivatives, which may involve brominated compounds like 2,3,3-Tribromopropenoic acid, has garnered attention due to their applications in medicine, pesticides, and material sciences. This review discusses the history and methods of synthesis of these derivatives (Ji Yu-b, 2014).

Miscellaneous Applications

  • Flame Retardant Mutagenicity : Studies on Tris(2,3-dibromopropyl) phosphate, a compound with similarities to 2,3,3-Tribromopropenoic acid, have shown its use as a flame retardant and its mutagenic properties. This research is crucial for understanding the environmental and health impacts of such compounds (Prival et al., 1977).

Safety And Hazards

The safety data sheet for a related compound, 3-bromopropionic acid, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to wear protective gloves/eye protection/face protection . Similar precautions may be necessary for 2,3,3-Tribromopropenoic acid, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

2,3,3-tribromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr3O2/c4-1(2(5)6)3(7)8/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXMSBXHCEXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557706
Record name 2,3,3-Tribromoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Tribromopropenoic acid

CAS RN

71815-46-8
Record name 2,3,3-Tribromoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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